molecular formula C22H15BrN2O6 B341651 2-(4-NITROPHENYL)-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE

2-(4-NITROPHENYL)-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE

Cat. No.: B341651
M. Wt: 483.3 g/mol
InChI Key: JQCMWWDCZRHMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-NITROPHENYL)-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE is an organic compound that features a complex structure with both nitro and bromobenzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the nitrophenyl oxoethyl ester: This can be achieved by reacting 4-nitrobenzaldehyde with ethyl oxalyl chloride in the presence of a base such as pyridine.

    Coupling with 4-bromobenzoyl chloride: The intermediate product is then reacted with 4-bromobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENYL)-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: The major product would be the corresponding amino derivative.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(4-NITROPHENYL)-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-(4-NITROPHENYL)-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The nitro and bromobenzoyl groups could play crucial roles in binding to the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-2-oxoethyl benzoate: Lacks the bromobenzoyl group, making it less versatile in substitution reactions.

    2-(4-Aminophenyl)-2-oxoethyl 3-[(4-bromobenzoyl)amino]benzoate: The amino group could make it more reactive in certain biological applications.

Properties

Molecular Formula

C22H15BrN2O6

Molecular Weight

483.3 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 3-[(4-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C22H15BrN2O6/c23-17-8-4-15(5-9-17)21(27)24-18-3-1-2-16(12-18)22(28)31-13-20(26)14-6-10-19(11-7-14)25(29)30/h1-12H,13H2,(H,24,27)

InChI Key

JQCMWWDCZRHMHD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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